3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid
Description
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7-5-9(6-8(2)11(7)12)18(16,17)13-4-3-10(14)15/h5-6,13H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISVALYXPYCCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)S(=O)(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid typically involves the sulfonation of 4-chloro-3,5-dimethylbenzenesulfonamide followed by the introduction of a propanoic acid moiety. The reaction conditions often require the use of strong acids or bases, and the process may involve multiple steps to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactions using specialized equipment to handle the corrosive nature of the reagents. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzene derivatives.
Scientific Research Applications
3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt biological pathways, leading to the desired therapeutic or experimental effects.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Chlorinated Phenylpropanoic Acid Derivatives (e.g., Compounds 1–3 in )
- Structure: These derivatives feature a chlorinated phenyl ring attached to propanoic acid. For example, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1) has two chlorine atoms and a hydroxyl group on the aromatic ring.
- Key Differences : Unlike the target compound, these lack the sulfonamido group, instead possessing hydroxyl or ester groups.
- Bioactivity: Demonstrated selective antimicrobial activity against E. coli and S.
3-(Methylthio)propanoic Acid Esters ()
- Structure: Esters such as 3-(methylthio)propanoic acid methyl ester feature a methylthio (-SCH₃) group instead of a sulfonamido moiety.
- Key Differences : The thioether group increases volatility, making these esters prominent in pineapple aroma profiles. In contrast, the sulfonamido group in the target compound likely reduces volatility, favoring solid-state stability .
Amide-Linked Derivatives (e.g., Compound 5 in )
- Structure: 3-(4-Benzoylphenylamino)-3-oxopropanoic acid contains an amide bond (-CONH-) instead of a sulfonamido (-SO₂NH-) group.
- Key Differences : Sulfonamides are generally more acidic and hydrolytically stable than amides due to the electron-withdrawing sulfonyl group. This impacts solubility and reactivity in synthetic pathways .
Caffeic Acid and Esters (–5)
- Structure: Caffeic acid (3,4-dihydroxybenzeneacrylic acid) and its esters have phenolic hydroxyl groups and α,β-unsaturated carboxylic acid systems.
- Key Differences: The phenolic groups confer antioxidant activity, whereas the target compound’s sulfonamido group may prioritize antimicrobial or enzyme-inhibitory effects .
Biological Activity
3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid, with the molecular formula and CAS number 786728-85-6, is a compound of interest due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.
- Molecular Weight : 291.75 g/mol
- Purity : Minimum 95%
- Structure : The compound features a sulfonamide group, which is often associated with various biological activities, particularly in antimicrobial and enzyme inhibition contexts.
The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain bacterial enzymes that are crucial for cell wall synthesis. This mechanism is particularly relevant in the context of antibiotic development, targeting the DapE enzyme involved in lysine biosynthesis in bacteria .
- Antimicrobial Activity : Due to its structural similarities to known sulfonamide antibiotics, this compound may exhibit broad-spectrum antimicrobial properties by inhibiting bacterial growth through interference with folate synthesis pathways.
Biological Activity Data
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Enzyme Inhibition :
- Antimicrobial Efficacy :
- Cytotoxic Studies :
Q & A
Basic: What are the established synthetic protocols for 3-(4-Chloro-3,5-dimethylbenzenesulfonamido)propanoic acid, and which spectroscopic methods are critical for confirming its molecular structure?
Methodological Answer:
The synthesis typically involves sulfonamide coupling between 4-chloro-3,5-dimethylbenzenesulfonyl chloride and β-alanine derivatives under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis, structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify sulfonamide linkage and aromatic substitution patterns.
- FT-IR : Peaks at 1150–1200 cm (S=O stretching) and 3300 cm (N-H stretching).
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion ([M+H]) and isotopic patterns consistent with chlorine atoms.
Reference standards (e.g., pharmacopeial-grade reagents) should be used for calibration .
Advanced: How can quantum chemical calculations and reaction path search methodologies be integrated to optimize the sulfonamide coupling efficiency?
Methodological Answer:
Computational approaches like density functional theory (DFT) can model transition states and identify energy barriers in the sulfonamide formation. For example:
Reaction Path Search : Use software (e.g., GRRM) to map potential energy surfaces and identify low-energy pathways.
Solvent Effects : Polarizable continuum models (PCM) evaluate solvent polarity impacts on reaction kinetics.
Catalyst Screening : Calculate binding energies of alternative catalysts (e.g., DMAP vs. pyridine) to enhance nucleophilic attack efficiency.
Experimental validation should follow, with iterative feedback between computational predictions and lab results to refine conditions (e.g., temperature, stoichiometry) .
Basic: What chromatographic techniques are recommended for purity assessment, and what column parameters achieve optimal separation?
Methodological Answer:
- HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with a gradient of acetonitrile/0.1% formic acid in water. Monitor at 254 nm for aromatic absorption.
- GC-MS : Suitable for volatile byproducts; employ a DB-5MS column (30 m × 0.25 mm) with splitless injection.
- Validation : Spike samples with known impurities (e.g., unreacted sulfonyl chloride) to confirm resolution .
Advanced: What strategies resolve contradictory data between NMR and mass spectrometry results during structural elucidation?
Methodological Answer:
Cross-Validation : Repeat NMR under deuterated solvents (e.g., DMSO-d) to rule out solvent artifacts.
Tandem MS/MS : Fragment ions can distinguish isobaric impurities (e.g., sulfonic acid vs. sulfonamide derivatives).
2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments.
Elemental Analysis : Quantify C, H, N, S, and Cl to verify stoichiometry against theoretical values .
Basic: What stability-indicating assays should be implemented to evaluate degradation pathways under various storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed sulfonic acid or decarboxylated derivatives).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions .
Advanced: How do solvent polarity and catalyst selection influence reaction kinetics in nucleophilic aromatic substitution during synthesis?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, reducing activation energy.
- Catalyst Optimization : Bulky bases (e.g., DBU) enhance deprotonation of β-alanine, accelerating nucleophilic attack.
- Kinetic Profiling : Use in situ IR or Raman spectroscopy to track reaction progress and calculate rate constants under varied conditions .
Basic: What validated biological screening models are appropriate for preliminary pharmacological evaluation?
Methodological Answer:
- In Vitro Assays : Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) using recombinant proteins.
- Cell-Based Models : Evaluate cytotoxicity in HEK293 or HepG2 cells via MTT assays.
- Reference Standards : Use pharmacopeial-grade compounds (e.g., aspirin for COX inhibition) as positive controls .
Advanced: What multivariate statistical approaches optimize structure-activity relationship (SAR) data for target binding affinity?
Methodological Answer:
- Partial Least Squares Regression (PLSR) : Correlate electronic (HOMO/LUMO) and steric (logP) descriptors with IC values.
- Machine Learning : Train random forest models on docking scores (AutoDock Vina) and experimental binding data.
- Cluster Analysis : Group derivatives by substituent effects (e.g., chloro vs. methyl) to identify activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
